molecular formula C16H14N2O3S B2488416 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 921869-84-3

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2488416
CAS No.: 921869-84-3
M. Wt: 314.36
InChI Key: RJPDWRPUHHBCQA-UHFFFAOYSA-N
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Description

N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a benzofuran ring substituted with a methoxy group at position 7, linked to a thiazole ring at position 4. The thiazole is further functionalized with a cyclopropanecarboxamide group.

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-12-4-2-3-10-7-13(21-14(10)12)11-8-22-16(17-11)18-15(19)9-5-6-9/h2-4,7-9H,5-6H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPDWRPUHHBCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzofuran ring followed by the introduction of the thiazole ring and finally the cyclopropane carboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. For instance, the use of microwave irradiation and one-pot multicomponent reactions have been reported to enhance the efficiency of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

N-(Thiazol-2-yl)cyclopropanecarboxamide

Structural Similarities :

  • Shares the cyclopropanecarboxamide-thiazol-2-yl backbone.
    Differences :
  • Lacks the 7-methoxybenzofuran substituent.

TAK-632 (N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide)

Structural Similarities :

  • Contains a benzo[d]thiazole core and cyclopropanecarboxamide.
    Differences :
  • Substituted with cyano, fluoro, and trifluoromethyl groups instead of methoxybenzofuran.

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide

Structural Similarities :

  • Thiazole ring substituted with a methoxyphenyl group.
    Differences :
  • Includes a hydrazine-azepine moiety instead of benzofuran-cyclopropanecarboxamide.

Compound 83 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(2-methoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide)

Structural Similarities :

  • Thiazole ring functionalized with cyclopropanecarboxamide and aromatic substituents.
    Differences :
  • Contains a trifluoromethoxybenzoyl group and benzo[d][1,3]dioxole instead of methoxybenzofuran.

Structural and Functional Trends

Table 1: Comparative Analysis of Key Features

Compound Core Structure Key Substituents Biological Activity
Target Compound Thiazole-Benzofuran 7-Methoxybenzofuran, Cyclopropane Not reported (inferred)
N-(Thiazol-2-yl)cyclopropanecarboxamide Thiazole Cyclopropane Antifungal
TAK-632 Benzo[d]thiazole Cyano, Trifluoromethyl Kinase inhibition
Compound 83 Thiazole-Benzodioxole Trifluoromethoxy, Methoxyphenyl Not reported

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a thiazole ring and a methoxybenzofuran moiety, which may contribute to its diverse biological activities. The structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₂S
  • Molecular Weight : 299.36 g/mol

The biological activity of this compound is hypothesized to involve interaction with various molecular targets, including:

  • Enzymes : The thiazole group may facilitate binding to enzyme active sites, influencing metabolic pathways.
  • Receptors : The methoxybenzofuran portion could interact with specific receptors, modulating signal transduction pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities. Below are some documented effects:

Anticancer Activity

Several studies have reported the anticancer potential of compounds related to this structure. For instance:

  • Cell Viability Assays : In vitro studies have shown that derivatives with thiazole and benzofuran moieties can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The cytotoxic effects were evaluated using MTT assays, demonstrating significant reductions in cell viability at specific concentrations (250 µg/ml and 300 µg/ml) .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For example, compounds similar to this compound have been shown to block cell proliferation without causing DNA fragmentation, suggesting a non-apoptotic mechanism .
  • Case Studies : A recent study highlighted the efficacy of thiazole-containing compounds in inhibiting tumor growth in preclinical models, emphasizing their potential as novel anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeCell LineConcentration (µg/ml)Effect
AnticancerMCF-7250Significant cytotoxicity
AnticancerMCF-7300Reduced cell viability
AnticancerA549VariesInduced apoptosis
AntimicrobialVarious bacteriaVariesPotential antibacterial activity

Research Findings

  • Synthesis and Evaluation : The synthesis of this compound involves multi-step organic reactions that yield high purity compounds suitable for biological evaluation .
  • In Vivo Studies : Preliminary in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models.
  • Future Directions : Ongoing research aims to optimize the structure for enhanced potency and selectivity against cancer cells while minimizing potential side effects.

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